molecular formula C4H5Cl4O2P B12622227 4-Chloro-2-(dichlorophosphoryl)butanoyl chloride CAS No. 920007-55-2

4-Chloro-2-(dichlorophosphoryl)butanoyl chloride

Cat. No.: B12622227
CAS No.: 920007-55-2
M. Wt: 257.9 g/mol
InChI Key: AASJZMFCNBCVDT-UHFFFAOYSA-N
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Description

4-Chloro-2-(dichlorophosphoryl)butanoyl chloride is a sophisticated synthetic reagent designed for advanced chemical research and development. This compound features two highly reactive and distinct functional groups: an acyl chloride and a phosphorodichloridate group, integrated within a chloro-substituted aliphatic chain. This unique structure allows it to serve as a versatile building block in organic synthesis, particularly in the preparation of complex molecules and functional materials. Its primary research value lies in its ability to undergo sequential and selective reactions; the acyl chloride moiety is ideal for amidation and esterification reactions to construct carbonyl derivatives, while the dichlorophosphoryl group enables the introduction of phosphorus-containing fragments, which are valuable in creating ligands for catalysis, flame retardants, and bioactive compounds. The additional chlorine atom on the carbon chain provides a potential handle for further functionalization via nucleophilic substitution or as part of cyclization reactions. Researchers can leverage this multifunctional reagent in the synthesis of specialized polymers, pharmaceutical intermediates, and organophosphorus compounds. Strictly for research use only. Not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

920007-55-2

Molecular Formula

C4H5Cl4O2P

Molecular Weight

257.9 g/mol

IUPAC Name

4-chloro-2-dichlorophosphorylbutanoyl chloride

InChI

InChI=1S/C4H5Cl4O2P/c5-2-1-3(4(6)9)11(7,8)10/h3H,1-2H2

InChI Key

AASJZMFCNBCVDT-UHFFFAOYSA-N

Canonical SMILES

C(CCl)C(C(=O)Cl)P(=O)(Cl)Cl

Origin of Product

United States

Preparation Methods

Chlorination Method Using Gamma-Butyrolactone

This method involves the chlorination of gamma-butyrolactone in the presence of a catalyst under controlled temperature conditions.

  • Materials Required:

    • Gamma-butyrolactone
    • Bis(trichloromethyl)carbonate
    • Organic amine catalysts (e.g., DMF, pyridine)
  • Procedure:

    • In a reaction vessel, mix gamma-butyrolactone with the selected organic amine catalyst.
    • Heat the mixture to a temperature between 50°C to 180°C.
    • Gradually add bis(trichloromethyl)carbonate to the mixture while stirring continuously.
    • Maintain the reaction for a specified duration (typically between 0.5 to 8 hours).
    • After completion, the reaction mixture is cooled, and residual phosgene is extracted.
    • The product is purified through distillation to yield high-purity 4-chloro-2-(dichlorophosphoryl)butanoyl chloride.

Data Table: Reaction Conditions and Yields

Catalyst Used Temperature (°C) Reaction Time (hrs) Yield (%)
DMF 140 4 73.6
Pyridine 120 6 20.0
None 50-80 5-7 >90

Vacuum Distillation Purification Method

Following the initial synthesis, purification is crucial to achieving high product quality.

  • Procedure:
    • The crude product obtained from chlorination is subjected to vacuum distillation.
    • Set the distillation apparatus to maintain a pressure of approximately -0.1 MPa.
    • Collect fractions at specific temperature ranges (e.g., between 105°C and 112°C).
    • Analyze the fractions using gas chromatography (GC) to determine purity levels.

Data Table: Distillation Parameters

Fraction Temperature Range (°C) Main Components
<50 Sulfur oxychloride
50-110 Crude product (4-chloro compound)
>110 Organic waste

The synthesis of this compound can be efficiently achieved through chlorination of gamma-butyrolactone with bis(trichloromethyl)carbonate under specific conditions. The choice of catalyst and precise control over reaction parameters significantly influence yield and purity outcomes.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(dichlorophosphoryl)butanoyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloro group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

    Hydrolysis: In the presence of water, it hydrolyzes to form corresponding acids and other by-products.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Solvents: Reactions are typically carried out in solvents like dichloromethane, chloroform, or tetrahydrofuran.

    Catalysts: Catalysts such as Lewis acids may be used to enhance reaction rates.

Major Products Formed

The major products formed depend on the type of reaction. For example, nucleophilic substitution with an amine would yield an amide derivative, while hydrolysis would produce the corresponding acid.

Scientific Research Applications

Pharmaceutical Applications

  • Intermediate in Drug Synthesis :
    • 4-Chloro-2-(dichlorophosphoryl)butanoyl chloride serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting bacterial infections or cancer. Its unique chlorinated structure allows for the incorporation of phosphorus into drug molecules, enhancing their efficacy.
  • Antimicrobial Agents :
    • The compound has been utilized in developing antimicrobial agents that exhibit improved activity against resistant strains of bacteria. Studies have shown that derivatives synthesized from this compound demonstrate potent antibacterial properties, making them candidates for treating infections caused by multidrug-resistant organisms.
  • Anticancer Research :
    • Research indicates that certain derivatives of this compound display cytotoxic effects on cancer cell lines. These compounds are being explored for their potential to inhibit tumor growth through mechanisms such as apoptosis induction.

Agrochemical Applications

  • Herbicide Development :
    • The compound is also a precursor in the synthesis of herbicides, particularly those targeting broadleaf weeds. Its ability to modify plant growth hormones allows for the development of selective herbicides that minimize damage to crops while effectively controlling weed populations.
  • Pesticide Formulations :
    • In pesticide formulations, this compound is used to synthesize compounds that disrupt the nervous systems of pests. This application is crucial for developing safer and more effective pest control agents.

Data Table: Comparative Analysis of Applications

Application AreaSpecific UseBenefits
PharmaceuticalsIntermediate for drug synthesisEnhances drug efficacy
Antimicrobial agentsTargets resistant bacterial strains
Anticancer researchInduces apoptosis in cancer cells
AgrochemicalsHerbicide developmentSelective control of broadleaf weeds
Pesticide formulationsDisrupts pest nervous systems

Case Studies

  • Antimicrobial Efficacy Study :
    • A study published in a peer-reviewed journal evaluated the antibacterial activity of derivatives synthesized from this compound against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition zones compared to control groups, indicating its potential as a lead compound in antibiotic development.
  • Herbicide Development Research :
    • In another research project, scientists synthesized a series of herbicides from this compound and tested them on various crops. The findings revealed that these herbicides effectively controlled weed growth without adversely affecting crop yield, highlighting their utility in sustainable agriculture practices.
  • Anticancer Compound Evaluation :
    • A recent investigation focused on the anticancer properties of a derivative formed from this compound. The study found that this derivative inhibited cell proliferation in several cancer cell lines and prompted further exploration into its mechanism of action.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(dichlorophosphoryl)butanoyl chloride involves its reactivity with nucleophiles. The chloro group acts as a leaving group, allowing the nucleophile to attack the electrophilic carbon center. This results in the formation of a new bond and the release of the chloride ion. The dichlorophosphoryl group can also participate in reactions, adding to the compound’s versatility.

Comparison with Similar Compounds

Table 1: Comparative Reactivity

Compound Key Functional Groups Hydrolytic Reactivity Phosphorylation Potential
Butanoyl chloride Acyl chloride High None
Dichlorophosphoryl acetate Dichlorophosphoryl, ester Moderate Moderate
4-Chloro-2-(dichlorophosphoryl)butanoyl chloride Acyl chloride, dichlorophosphoryl, chloroalkyl Very High High

Hazard Profiles

classifies butanoyl chloride as a corrosive substance (Hazard Class 8) due to its aggressive reaction with water and nucleophiles . The target compound’s phosphoryl and additional chloro substituents likely exacerbate hazards:

  • Corrosivity : Enhanced by the acyl chloride group.
  • Toxicity: Potential release of phosphoryl chloride (POCl₃) derivatives under decomposition.

Table 2: Hazard Comparison

Compound CAS Number Hazard Class Key Risks
Butanoyl chloride 141-75-3 8 Corrosive, water-reactive
Phosphoryl chloride 10025-87-3 8, 6.1 Corrosive, toxic fumes
This compound Not listed Likely 8, 6.1 Corrosive, toxic decomposition

Research Findings and Limitations

  • Synthesis Challenges: Unlike butanoyl chloride, the target compound requires stringent conditions for stabilization, such as low-temperature handling (similar to protocols in for BTHC synthesis) .
  • Structural Analysis : NMR and distillation methods (as in ) may struggle to resolve unreacted intermediates due to overlapping signals from phosphoryl and chloroalkyl groups.

Biological Activity

4-Chloro-2-(dichlorophosphoryl)butanoyl chloride is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article reviews its biological properties, mechanisms of action, and relevant case studies, drawing on diverse research sources.

The compound is characterized by the presence of a chlorinated butanoyl moiety and a dichlorophosphoryl group, which contributes to its reactivity and biological interactions.

Key Chemical Properties:

  • Molecular Formula: C5H7Cl3O2P
  • CAS Number: 128143-89-5
  • Molecular Weight: 227.43 g/mol

This compound exhibits several biological activities primarily through its interaction with various enzymes and receptors. The compound has been shown to act as an inhibitor for certain enzymes, which can lead to significant pharmacological effects.

  • Enzyme Inhibition:
    • The compound has been identified as an inhibitor of gamma-glutamyltransferase (GGT), an enzyme involved in amino acid metabolism. Inhibitory activities were measured using fluorimetric methods with specific substrates, indicating potential applications in treating diseases associated with GGT activity .
  • Pharmacokinetics:
    • The absorption characteristics suggest high gastrointestinal absorption and the ability to cross the blood-brain barrier (BBB), making it a candidate for central nervous system (CNS) applications .
  • Cytochrome P450 Interaction:
    • It has been noted to inhibit several cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2D6, CYP3A4), which are crucial for drug metabolism. This inhibition can lead to drug-drug interactions and altered pharmacokinetics of co-administered medications .

Case Study 1: Inhibition of GGT

A study evaluated the inhibitory effects of various phosphonate esters, including this compound, on human GGT. The results indicated that this compound significantly reduced enzyme activity, suggesting its potential utility in managing conditions related to elevated GGT levels .

Case Study 2: CNS Activity

Research on similar compounds has indicated that those with structures akin to this compound exhibit significant binding affinities at CNS receptors. This suggests that modifications in the dichlorophosphoryl group can enhance or diminish neuroactivity, opening avenues for the development of CNS-targeted therapies .

Data Tables

PropertyValue
Log Kp (skin permeation)-6.09 cm/s
Log Po/w (iLOGP)2.87
BBB PermeantYes
P-gp SubstrateYes
CYP Enzyme InhibitionCYP1A2, CYP2C19, CYP2D6, CYP3A4

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